6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with methoxy, methyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The methoxy, methyl, and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy group.
6-Methoxy-5-phenyldihydropyrimidine-2,4(1H,3H)-dione: Lacks the methyl group.
6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4-dione: Lacks the dihydro component.
Uniqueness
6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy, methyl, and phenyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties.
Properties
CAS No. |
61257-29-2 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-methoxy-5-methyl-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(16)14-10(12)17-2/h3-7,10H,1-2H3,(H2,13,14,15,16) |
InChI Key |
DSWVWLLBTKUGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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